molecular formula C7H12O4 B566087 trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate CAS No. 1048962-94-2

trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

Cat. No.: B566087
CAS No.: 1048962-94-2
M. Wt: 160.169
InChI Key: TVDGYINOOUKBLT-PHDIDXHHSA-N
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Description

trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate: is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.16778 g/mol. It is also known by its IUPAC name, methyl (3R,5R)-5-hydroxyoxane-3-carboxylate. This compound is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters . The reaction conditions often include the use of a base and a solvent such as dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) standards. This involves the use of cleanroom environments and high-purity reagents to ensure the quality and consistency of the product. The production process is designed to be flexible, allowing for the synthesis of the compound in quantities ranging from kilograms to metric tons.

Chemical Reactions Analysis

Types of Reactions: trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

  • methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate
  • ethyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate
  • propyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

Uniqueness: trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate is unique due to its specific stereochemistry (trans configuration) and the presence of both hydroxyl and ester functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl (3R,5R)-5-hydroxyoxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDGYINOOUKBLT-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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